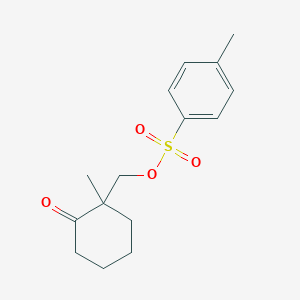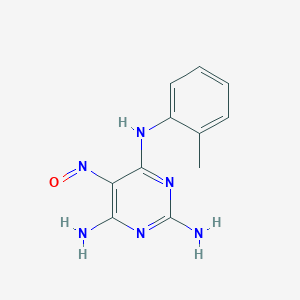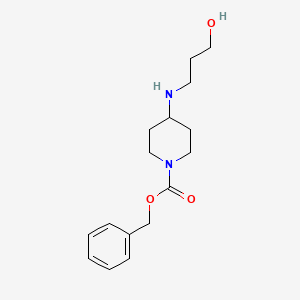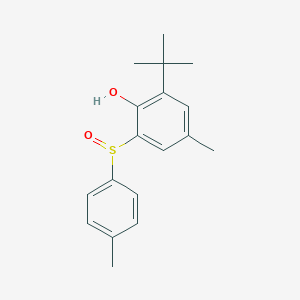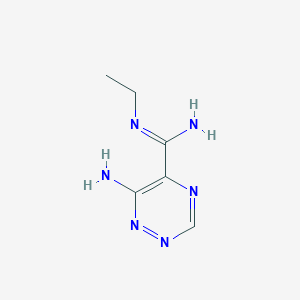
2-Pyridinal-dimethylhydrazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Pyridinal-dimethylhydrazone is a chemical compound that belongs to the class of hydrazones Hydrazones are a group of organic compounds characterized by the presence of the functional group R1R2C=NNH2 this compound is specifically derived from pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N
準備方法
Synthetic Routes and Reaction Conditions
2-Pyridinal-dimethylhydrazone can be synthesized through the reaction of 2-pyridinecarboxaldehyde with dimethylhydrazine. The reaction typically involves the condensation of the aldehyde group of 2-pyridinecarboxaldehyde with the hydrazine group of dimethylhydrazine under acidic or basic conditions. The reaction can be represented as follows:
C5H4NCHO+(CH3)2NNH2→C5H4NCH=N-N(CH3)2+H2O
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
2-Pyridinal-dimethylhydrazone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The hydrazone group can participate in substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Various reagents can be used depending on the desired substitution, including halogens and alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction may produce hydrazine derivatives.
科学的研究の応用
2-Pyridinal-dimethylhydrazone has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of various chemical intermediates and as a stabilizer in certain industrial processes.
作用機序
The mechanism of action of 2-Pyridinal-dimethylhydrazone involves its interaction with specific molecular targets and pathways. The compound can form complexes with metal ions, which can influence its reactivity and biological activity. The hydrazone group can also participate in various biochemical reactions, contributing to its overall mechanism of action.
類似化合物との比較
Similar Compounds
2-Pyridinecarboxaldehyde: A precursor in the synthesis of 2-Pyridinal-dimethylhydrazone.
Dimethylhydrazine: Another precursor used in the synthesis.
Pyridine: The parent compound from which this compound is derived.
Uniqueness
This compound is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties. Its ability to form stable complexes with metal ions and participate in various chemical reactions makes it valuable in research and industrial applications.
特性
CAS番号 |
25976-67-4 |
|---|---|
分子式 |
C8H11N3 |
分子量 |
149.19 g/mol |
IUPAC名 |
N-methyl-N-(pyridin-2-ylmethylideneamino)methanamine |
InChI |
InChI=1S/C8H11N3/c1-11(2)10-7-8-5-3-4-6-9-8/h3-7H,1-2H3 |
InChIキー |
CIQSLFDEEDVBSA-UHFFFAOYSA-N |
正規SMILES |
CN(C)N=CC1=CC=CC=N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



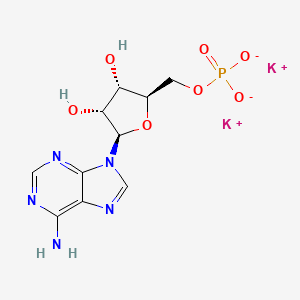
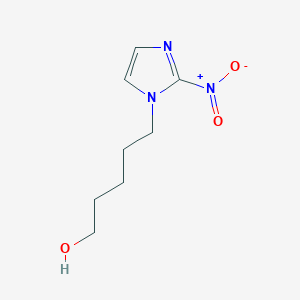
![2-Chloro-1-[4-(2-chloroacetyl)phenyl]ethanone](/img/structure/B14001531.png)
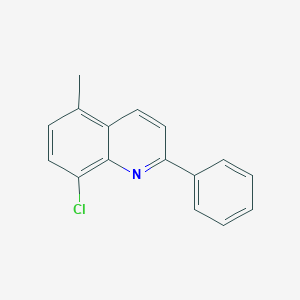
![4-{(E)-[(4-Chlorophenyl)imino]methyl}benzene-1-carbothioamide](/img/structure/B14001537.png)

